1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)-
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Overview
Description
1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- typically involves multi-step organic reactions. The process may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Functionalization of the benzimidazole ring: Introduction of various substituents at specific positions on the benzimidazole ring using reagents like alkyl halides, aryl halides, or other electrophiles.
Coupling reactions: The furanyl and phenyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods may involve:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Catalysts: Use of metal catalysts like palladium or copper to facilitate coupling reactions.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, or other transition metals.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biological assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzimidazoles.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interference with cellular pathways: Affecting processes like cell division, signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings. This complexity may confer unique biological or chemical properties not found in simpler benzimidazole derivatives.
Properties
CAS No. |
216308-21-3 |
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Molecular Formula |
C25H28N6O |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N'-propan-2-yl-2-[5-[4-(N'-propan-2-ylcarbamimidoyl)phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C25H28N6O/c1-14(2)28-23(26)17-7-5-16(6-8-17)21-11-12-22(32-21)25-30-19-10-9-18(13-20(19)31-25)24(27)29-15(3)4/h5-15H,1-4H3,(H2,26,28)(H2,27,29)(H,30,31) |
InChI Key |
DQVBVVUZUSBLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)C(=NC(C)C)N)N |
Origin of Product |
United States |
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